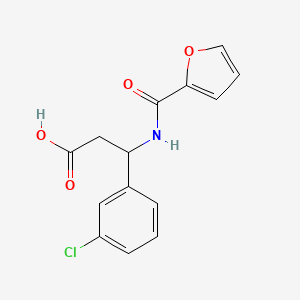
N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide
Overview
Description
N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide, also known as ACPD, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicine and agriculture. ACPD is a pyrazole derivative that possesses a unique chemical structure, making it a promising candidate for developing new drugs and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide involves the inhibition of certain enzymes and receptors in the body. N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), enzymes that are involved in the inflammatory response. It also acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of neuronal activity in the brain.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to have several biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by inhibiting the production of inflammatory mediators such as prostaglandins and leukotrienes. N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has also been found to have antitumor properties by inducing apoptosis (cell death) in cancer cells. In addition, N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has several advantages and limitations for lab experiments. One advantage is that it has a unique chemical structure, making it a promising candidate for developing new drugs and agrochemicals. N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is also relatively easy to synthesize, which makes it readily available for research purposes. However, one limitation is that N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide is not very water-soluble, which may limit its use in certain experiments. In addition, more research is needed to fully understand the safety and toxicity of N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide.
Future Directions
There are several future directions for N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide research. One direction is to further investigate its potential applications in medicine, particularly in the treatment of neurodegenerative diseases. Another direction is to explore its potential use in developing new agrochemicals. In addition, more research is needed to fully understand the mechanism of action of N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide and its effects on the body. Finally, future studies should aim to improve the water solubility of N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide to expand its potential applications in lab experiments.
Scientific Research Applications
N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. In medicine, N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In agriculture, N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)acetamide has been shown to have herbicidal and insecticidal properties, making it a potential candidate for developing new agrochemicals.
properties
IUPAC Name |
N-(1-adamantylmethyl)-2-(4-chloro-5-methyl-3-nitropyrazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClN4O3/c1-10-15(18)16(22(24)25)20-21(10)8-14(23)19-9-17-5-11-2-12(6-17)4-13(3-11)7-17/h11-13H,2-9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPDXRJNIWROQNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Adamantan-1-YL)methyl]-2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-YL)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(4-methyl-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304839.png)
![5-[(2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304846.png)
![5-[(5-fluoro-2-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304852.png)
![5-[(3-methyl-4-nitrophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B4304860.png)
![3-(5-bromo-2-furyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B4304864.png)
![ethyl 5-amino-6-cyano-2-(4-methoxyphenyl)-7-(trifluoromethyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4304868.png)
![2-(1,3-benzothiazol-2-yl)-5-[2-(4-hexanoylpiperazin-1-yl)ethyl]-4-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B4304869.png)
![ethyl 2-{[4-(aminocarbonyl)piperidin-1-yl]methyl}-5-methoxy-1-benzofuran-3-carboxylate](/img/structure/B4304878.png)
![2'-amino-7',7'-dimethyl-1'-(4-methylphenyl)-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile](/img/structure/B4304882.png)

![2-[2-ethoxy-4-({2-imino-4-oxo-3-[4-(1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-yl]-1,3-thiazolidin-5-ylidene}methyl)phenoxy]acetamide](/img/structure/B4304888.png)
![4-(4-chlorophenyl)-1-[5-(isopropylthio)-1,3,4-thiadiazol-2-yl]-7,7-dimethyl-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B4304898.png)
![3-(3-chlorophenyl)-3-[(3-cyclohexylpropanoyl)amino]propanoic acid](/img/structure/B4304910.png)
![N-(1-adamantylmethyl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4304919.png)